Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C9H8BrN3O3 and its molecular weight is 286.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Synthesis
- Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is used in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are potential ligands for benzodiazepine receptors. These are synthesized via a reaction with ammonium acetate from related ethyl carboxylates and have been shown to undergo O-alkylation (Bruni et al., 1994).
Synthesis of Pyrazolo[4,3-d]pyrimidines
- The compound is also a precursor in the synthesis of 3,7-Dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines. These are derived from ethyl acylpyruvates and have been obtained through a series of synthesis steps (Takei et al., 1979).
Chemical Transformations and Cyclizations
- This compound undergoes various chemical transformations, including C-C recyclizations. For example, condensation with ethyl ethoxymethyleneacetoacetate leads to different pyrazolo[1,5-a]pyrimidines, demonstrating its versatility in creating heterocyclic compounds (Danagulyan et al., 2011).
X-Ray Analysis and Structural Studies
- X-Ray analysis has been conducted on derivatives of this compound to understand their molecular structure. This is crucial for developing applications in materials science and medicinal chemistry (Clayton et al., 1980).
Recyclization of Carbethoxypyrimidines
- The compound is involved in the recyclization of condensed carbethoxypyrimidines, further emphasizing its role in the synthesis of complex heterocyclic structures (Danagulyan et al., 2005).
Synthesis of Substituted Pyrimidines
- It's used in the synthesis of substituted pyrimidines, indicating its utility in the creation of diverse chemical structures with potential biological activity (Chimichi et al., 1993).
Properties
IUPAC Name |
ethyl 2-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O3/c1-2-16-9(15)5-4-11-7-3-6(10)12-13(7)8(5)14/h3-4,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJQRNVHBKCDKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(NN2C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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